molecular formula C10H14N2 B051822 (R)-3-(Piperidin-2-YL)pyridine CAS No. 34366-21-7

(R)-3-(Piperidin-2-YL)pyridine

Cat. No. B051822
CAS RN: 34366-21-7
M. Wt: 162.23 g/mol
InChI Key: MTXSIJUGVMTTMU-SNVBAGLBSA-N
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Description

“®-3-(Piperidin-2-YL)pyridine” is an aralkylamine . It is a natural product found in Gymnospermium albertii, Duboisia myoporoides, and Nicotiana glauca . Anabasine is a nicotine analog that is an alkaloid found in tree tobacco (Nicotiana glauca) and is comprised of a pyridine substituted by a piperidin-2-yl group at position 3 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular formula of “®-3-(Piperidin-2-YL)pyridine” is C10H14N2 . The IUPAC name is 3-[(2R)-piperidin-2-yl]pyridine . The InChI is InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/t10-/m1/s1 . The InChIKey is MTXSIJUGVMTTMU-SNVBAGLBSA-N . The Canonical SMILES is C1CCNC(C1)C2=CN=CC=C2 . The Isomeric SMILES is C1CCNC@HC2=CN=CC=C2 .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.


Physical And Chemical Properties Analysis

The molecular weight of “®-3-(Piperidin-2-YL)pyridine” is 162.23 g/mol .

Scientific Research Applications

  • Medicinal Chemistry and Drug Development :

    • It's a key component in the synthesis of 5-HT1A receptor agonists, which have potential as antidepressants (Vacher et al., 1999).
    • Used in the synthesis of histamine H3 receptor antagonists, which are relevant in treating various central nervous system disorders (Swanson et al., 2009).
  • Synthesis and Chemical Properties :

    • A novel method for synthesizing "3-(Pyrrolidin-1-yl)piperidine", a structurally related compound important in medicinal chemistry, was proposed (Smaliy et al., 2011).
    • The compound has been involved in studies on the chemical activation of piperidine by formaldehyde, relevant in food chemistry and the understanding of Maillard reaction products (Nikolov & Yaylayan, 2010).
  • Material Science and Corrosion Studies :

    • Piperidine derivatives, closely related to "(R)-3-(Piperidin-2-YL)pyridine", have been studied for their corrosion inhibition properties on iron, highlighting their potential application in material science (Kaya et al., 2016).
  • Analytical and Structural Chemistry :

    • It's been involved in studies exploring the structure and synthesis of related piperidine and pyridine derivatives, which are crucial for understanding the physical and chemical properties of these compounds (Inglebert et al., 2013).
  • Organic Synthesis :

    • The compound has been used in the synthesis of various organic structures, showcasing its versatility and importance in organic chemistry and synthesis (Fussell et al., 2012).

Future Directions

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-[(2R)-piperidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXSIJUGVMTTMU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline]
Record name Anabasine
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Boiling Point

270-272 °C
Record name ANABASINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C
Record name ANABASINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0455 @ 20 °C/4 °C
Record name ANABASINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00301 [mmHg]
Record name Anabasine
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URL https://haz-map.com/Agents/3693
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

...ANABASINE AFFECT/S/ THE GANGLION OF THE INSECT CENTRAL NERVOUS SYSTEM, FACILITATING TRANS-SYNAPTIC CONDUCTION AT LOW CONCENTRATIONS AND BLOCKING CONDUCTION AT HIGHER LEVELS., ANABASINE EXERTED NEUROMUSCULAR BLOCKING EFFECT ON ISOLATED RAT PHRENIC NERVE-DIAPHRAGM WHICH COULD BE PARTIALLY ANTAGONIZED BY NEOSTIGMINE. IT IS A DEPOLARIZING MUSCLE RELAXANT WITH SOME CHARACTERISTICS OF COMPETITIVE MUSCLE RELAXANTS.
Record name ANABASINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

(R)-3-(Piperidin-2-YL)pyridine

Color/Form

Colorless liquid, darkens on exposure to air

CAS RN

494-52-0
Record name Anabasine
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Record name ANABASINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

FP: 9 °C
Record name ANABASINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VI Flores-Quiroz, L Zumaquero-Ríos… - Pharmaceutical Patent …, 2022 - Future Science
American trypanosomiasis is a neglected tropical disease and an endemic problem in 21 Latin American countries, whose treatment relies on only two US FDA-approved drugs: …
Number of citations: 2 www.future-science.com
JL Nallasivam, RA Fernandes - Synthetic Communications, 2019 - Taylor & Francis
The chiral homoallylamines with orthogonal bifunctional handle, an amine, and a pendant allyl unit are available to be easily converted into N-heterocycles. The N-allylation and Ru-…
Number of citations: 3 www.tandfonline.com
GF Mercaldi, EL D'Antonio, A Aguessi… - Bioorganic & Medicinal …, 2019 - Elsevier
A high-throughput screening (HTS) campaign was carried out for Trypanosoma cruzi glucokinase (TcGlcK), a potential drug-target of the pathogenic protozoan parasite. Glycolysis and …
Number of citations: 10 www.sciencedirect.com

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